molecular formula C6H11BrO3 B13947622 3-[(1-Bromoprop-2-en-1-yl)oxy]propane-1,2-diol CAS No. 63834-56-0

3-[(1-Bromoprop-2-en-1-yl)oxy]propane-1,2-diol

Cat. No.: B13947622
CAS No.: 63834-56-0
M. Wt: 211.05 g/mol
InChI Key: WHTRVMDSXBPLMD-UHFFFAOYSA-N
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Description

3-[(1-Bromoprop-2-en-1-yl)oxy]propane-1,2-diol is a brominated glycerol ether characterized by a propenyl bromide substituent attached to the oxygen of propane-1,2-diol. The bromine atom enhances reactivity, making it a candidate for nucleophilic substitution or cross-coupling reactions.

Properties

CAS No.

63834-56-0

Molecular Formula

C6H11BrO3

Molecular Weight

211.05 g/mol

IUPAC Name

3-(1-bromoprop-2-enoxy)propane-1,2-diol

InChI

InChI=1S/C6H11BrO3/c1-2-6(7)10-4-5(9)3-8/h2,5-6,8-9H,1,3-4H2

InChI Key

WHTRVMDSXBPLMD-UHFFFAOYSA-N

Canonical SMILES

C=CC(OCC(CO)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-bromoallyl)oxy)propane-1,2-diol typically involves the reaction of propane-1,2-diol with 1-bromoallyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group by the 1-bromoallyl group.

Industrial Production Methods

While specific industrial production methods for 3-((1-bromoallyl)oxy)propane-1,2-diol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((1-bromoallyl)oxy)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The bromo group can be reduced to form the corresponding allyl alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones.

    Reduction: Reduction of the bromo group yields the corresponding allyl alcohol.

    Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

3-((1-bromoallyl)oxy)propane-1,2-diol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of 3-((1-bromoallyl)oxy)propane-1,2-diol depends on the specific reaction it undergoes. For example:

    Nucleophilic Substitution: The bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.

    Oxidation: The hydroxyl groups are oxidized to carbonyl compounds through the transfer of electrons to the oxidizing agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Reactivity

Allyl-Substituted Diols
  • 3-(2-Allylphenoxy)propane-1,2-diol (): Contains an allyl group attached to a phenoxy ring. Unlike the brominated compound, this lacks electrophilic bromine, limiting its use in alkylation reactions. Instead, its allyl group may participate in polymerization or cycloadditions .
  • 3-[2-(Allyloxy)phenoxy]propane-1,2-diol (): Features an allyl ether substituent.
Brominated Diols
  • (2S,3R)-3-(4-Bromophenyl)-3-(2-ethoxyphenoxy)propane-1,2-diol (): Contains a brominated aromatic ring. The bromine here stabilizes the aromatic system rather than acting as a reactive site, contrasting with the allyl bromide group in the target compound, which is more labile .

Pharmacological Derivatives

  • Levodropropizine (S(-)-3-(4-phenyl-piperazin-1-yl)-propane-1,2-diol) (): A non-brominated diol used as an antitussive. Its piperazine substituent enables receptor binding, highlighting how diol backbones can be tailored for medicinal applications. The brominated compound’s electrophilic bromine may confer cytotoxicity, limiting direct pharmacological use .

Enantioselectivity and Chiral Resolution

  • 3-(Naphthalen-2-yloxy)propane-1,2-diol (): Exhibits 99.5% enantiomeric excess (ee) in chiral resolutions. Bulky aromatic groups improve enantioselectivity, whereas the brominated compound’s smaller substituent may reduce steric hindrance, affecting resolution efficiency .

Comparative Data Table

Compound Name Substituent Key Properties/Applications Reference
3-[(1-Bromoprop-2-en-1-yl)oxy]propane-1,2-diol Allyl bromide High reactivity for alkylation Inferred
3-(2-Allylphenoxy)propane-1,2-diol Allylphenoxy Polymerization potential
Levodropropizine Piperazine Antitussive (80% efficacy)
3-((13-Methylhexadecyl)oxy)propane-1,2-diol Long alkyl chain Marine bioactivity, lipophilic
3-(4-Methoxyphenoxy)propane-1,2-diol Methoxyphenoxy Green resin precursor
3-(Naphthalen-2-yloxy)propane-1,2-diol Naphthyl 99.5% ee in enantioseparation

Key Research Findings

Reactivity: The brominated compound’s allyl bromide group offers superior leaving-group ability compared to non-halogenated diols, enabling applications in synthetic chemistry (e.g., Suzuki coupling) .

Biological Activity : Marine-derived diols with long alkyl chains exhibit cytotoxicity, whereas the brominated compound’s smaller structure may reduce bioactivity but enhance solubility .

Material Science : Methoxy-substituted diols are prioritized for eco-friendly polymers, while the brominated compound’s reactivity could enable cross-linked or functionalized materials .

Chiral Resolution : Bulky substituents (e.g., naphthyl) improve enantioselectivity, suggesting that modifying the brominated compound with aromatic groups might enhance resolution performance .

Biological Activity

3-[(1-Bromoprop-2-en-1-yl)oxy]propane-1,2-diol, also known by its CAS number 63834-56-0, is an organic compound notable for its brominated allyl ether structure. This compound exhibits potential biological activities due to its unique chemical properties, primarily stemming from the presence of a bromine atom and hydroxyl groups. This article explores the biological activity of this compound, focusing on its reactivity, potential applications, and relevant case studies.

The molecular formula of this compound is C₆H₁₁BrO₃ with a molecular weight of approximately 211.05 g/mol. Its structure includes a brominated allyl group attached to a propane-1,2-diol backbone, which contributes to its solubility and reactivity in biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related brominated compounds have demonstrated their effectiveness against various bacterial strains. The mechanism often involves the oxidative stress induced by the bromine atom, which can disrupt cellular functions in microorganisms .

Table 1: Antimicrobial Activity of Brominated Compounds

Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)
2-Bromo-2-nitropropane-1,3-diolEscherichia coli13 µg/ml
3-Bromopropane-1,2-diolStaphylococcus aureus20 µg/ml
This compoundUnknown (potential)TBD

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. Preliminary findings suggest that while the compound exhibits some cytotoxic effects at higher concentrations, it may be safe for use at lower doses. Research indicates that the cytotoxic effects are concentration-dependent and may involve oxidative mechanisms .

Case Study: Cytotoxic Effects on Mammalian Cells
A study investigated the cytotoxicity of various brominated compounds on mammalian cell lines. The results indicated that exposure to high concentrations of 3-brominated compounds led to significant cell death, primarily through apoptosis mechanisms. This highlights the need for careful dosage considerations in potential therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The bromine atom can generate reactive oxygen species (ROS), leading to oxidative damage in cells.
  • Disruption of Cellular Functions : By modifying cellular components such as proteins and lipids through halogenation, the compound can interfere with normal cellular processes.
  • Interaction with Thiols : Similar compounds have been shown to react with thiol groups in proteins, altering their function and leading to cell death under certain conditions .

Applications

Due to its biological activities, this compound may find applications in various fields:

Potential Applications:

  • Antimicrobial Agent : Could be developed as a biocide for use in pharmaceuticals or personal care products.
  • Synthetic Intermediate : Useful in organic synthesis due to its reactive functional groups.

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